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molecular formula C9H15N5O7S2 B046393 Amidosulfuron CAS No. 120923-37-7

Amidosulfuron

Cat. No. B046393
M. Wt: 369.4 g/mol
InChI Key: CTTHWASMBLQOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912379

Procedure details

340 g (2.52 mol) of sulfuryl chloride are introduced into 1.5 l of acetonitrile, and 260 g (4.0 mol) of sodium cyanate are added in portions within the space of 20 min while stirring vigorously (20° C.). The mixture is stirred for a further 15 min and then 222 g (2.0 mol) of N-methylmethanesulfonamide are added dropwise at 25° C., the temperature is raised slowly and the mixture is heated to reflux for 200 min while stirring vigorously. Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C. After releasing the pressure under nitrogen, 1.5 l of acetonitrile (optionally also toluene etc.) are added and 155 g (1.0 mol) of 2-amino-4,6-dimethoxy-pyrimidine are introduced at 0° C. After 75 min, 1.0 l of water is added and the precipitate is separated off and washed. 304 g of 1-[(N-methylsulfonyl-N-methyl-amino)-sulfonyl]-3-(4,6-dimethoxy-2-pyrimidyl)-urea are obtained with a melting point of 176 to 178° C. The product is in accordance with a comparison sample and, according to analysis by high pressure liquid chromatography (HPLC), has a purity of 96%; yield: 77% of theory.
Quantity
340 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)(=[O:3])=[O:2].[O-:6][C:7]#[N:8].[Na+].[CH3:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13].[NH2:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[C:19]([O:25][CH3:26])[N:18]=1>O.C(#N)C>[CH3:15][S:12]([N:11]([S:1]([NH:8][C:7]([NH:16][C:17]1[N:18]=[C:19]([O:25][CH3:26])[CH:20]=[C:21]([O:23][CH3:24])[N:22]=1)=[O:6])(=[O:3])=[O:2])[CH3:10])(=[O:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
sodium cyanate
Quantity
260 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
222 g
Type
reactant
Smiles
CNS(=O)(=O)C
Step Three
Name
Quantity
155 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously (20° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in portions within the space of 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised slowly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 200 min
Duration
200 min
STIRRING
Type
STIRRING
Details
while stirring vigorously
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C
ADDITION
Type
ADDITION
Details
1.5 l of acetonitrile (optionally also toluene etc.) are added
CUSTOM
Type
CUSTOM
Details
the precipitate is separated off
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 304 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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